molecular formula C19H21NO3 B4636143 Benzyl 4-(2,6-dimethylanilino)-4-oxobutanoate

Benzyl 4-(2,6-dimethylanilino)-4-oxobutanoate

Cat. No.: B4636143
M. Wt: 311.4 g/mol
InChI Key: ZVZVRPMCLUHUPN-UHFFFAOYSA-N
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Description

Benzyl 4-(2,6-dimethylanilino)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a 4-oxobutanoate moiety, which is further substituted with a 2,6-dimethylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(2,6-dimethylanilino)-4-oxobutanoate typically involves the esterification of 4-oxobutanoic acid with benzyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The 2,6-dimethylanilino group is introduced through a nucleophilic substitution reaction, where 2,6-dimethylaniline reacts with the ester intermediate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of benzyl 4-(2,6-dimethylanilino)-4-hydroxybutanoate.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Benzyl 4-(2,6-dimethylanilino)-4-oxobutanoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Benzyl 4-(2,6-dimethylanilino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

    2,6-Dimethylaniline: An aromatic amine used in the synthesis of various pharmaceuticals and agrochemicals.

    Benzyl 4-oxobutanoate: A simpler ester without the 2,6-dimethylanilino substitution.

    4-(2,6-Dimethylanilino)-4-oxobutanoic acid: The carboxylic acid analog of the ester.

Uniqueness: Benzyl 4-(2,6-dimethylanilino)-4-oxobutanoate is unique due to the presence of both the benzyl and 2,6-dimethylanilino groups, which confer specific chemical and biological properties

Properties

IUPAC Name

benzyl 4-(2,6-dimethylanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-14-7-6-8-15(2)19(14)20-17(21)11-12-18(22)23-13-16-9-4-3-5-10-16/h3-10H,11-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZVRPMCLUHUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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